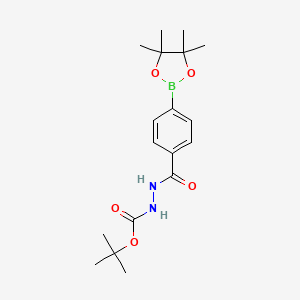
(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO2/c1-8(6-10)4-7(11-3)5-9(8)2/h7,10H,4-6H2,1-3H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis
(Junyang Jung, H. Ho, & Hee-doo Kim, 2000) explored the use of a chiral auxiliary derived from (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol for the asymmetric synthesis of α-hydroxy esters, demonstrating its potential in bidentate chelation-controlled alkylation processes. This research illustrates the compound's utility in facilitating precise stereochemical outcomes in synthetic organic chemistry.
Organic Synthesis Revisions
A revision in the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde in methanol was presented by (A. Srikrishna, M. Sridharan, & K. Prasad, 2010). The study corrected previous assumptions about the product's structure, showcasing the importance of detailed chemical analysis in organic synthesis.
Methoxylation and Methanolysis Studies
In the field of catalysis and reaction mechanisms, the work of (T. Forester & R. Howe, 1987) on in situ FTIR studies of methanol and dimethyl ether in ZSM-5 provides insights into the formation of methoxy species and their role in hydrocarbon formation, highlighting the compound's relevance in understanding catalytic processes at the molecular level.
Pyrrolin-2-ones Synthesis
Research into the synthesis of pyrrolin-2-ones, as conducted by (Franco Bellesia et al., 2001), demonstrated an unusual approach to obtaining 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, indicating the compound's versatility in synthetic organic chemistry.
Electrochemical Applications
The electrochemical oxidation of catechol and 4-methylcatechol in methanol studied by (D. Nematollahi & S. M. Golabi, 1996) utilized methoxylation reactions to synthesize o-benzoquinone derivatives, showcasing the compound's application in electro-organic synthesis.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .
Properties
IUPAC Name |
(4-methoxy-1,2-dimethylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(6-10)4-7(11-3)5-9(8)2/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFOZBPICUCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

![4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B2668228.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide](/img/structure/B2668233.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2668236.png)

![N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2668239.png)
![N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2668241.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)

